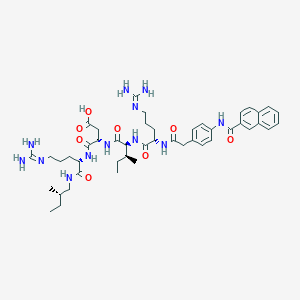
AP 811
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- AP 811 is a selective atrial natriuretic peptide clearance receptor (ANP-CR, NPR3) antagonist.
- It exhibits high affinity, with a Ki value of 0.48 nM.
- Specifically, this compound targets NPR3, which is involved in the regulation of natriuretic peptide signaling .
- NPR3 is also known as the natriuretic peptide receptor C (NPR-C).
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for AP 811 are not widely documented in the literature.
- it is available for purchase as a research chemical.
- Industrial production methods remain proprietary.
Chemical Reactions Analysis
- AP 811 likely undergoes various chemical reactions, although detailed studies are scarce.
- Common reactions may include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction.
- Major products formed from these reactions are not explicitly reported.
Scientific Research Applications
- AP 811 has potential applications in various fields:
Cardiovascular Research: Given its interaction with ANP-CR, it could impact cardiovascular function.
Drug Development: Researchers explore its role in modulating natriuretic peptide signaling pathways.
Cell Proliferation Studies: In vitro experiments suggest this compound affects heart muscle cell proliferation.
Pharmacology: Investigating its effects on the sodium pump and related pathways.
Mechanism of Action
- AP 811 likely exerts its effects by blocking ANP-CR (NPR3).
- Molecular targets include NPR3, which plays a role in natriuretic peptide clearance.
- Pathways involved may include cGMP signaling and downstream cellular responses.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are limited in available literature.
- Highlighting AP 811’s uniqueness remains challenging due to the scarcity of relevant data.
Properties
IUPAC Name |
(3S)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-methylbutyl]amino]-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N12O8/c1-5-27(3)26-53-41(63)34(13-9-21-51-45(47)48)56-43(65)36(25-38(60)61)57-44(66)39(28(4)6-2)58-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,53,63)(H,54,62)(H,55,59)(H,56,65)(H,57,66)(H,58,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)/t27-,28-,34-,35-,36-,39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMJSSQZDQBGDS-OCFLPWLCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N12O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
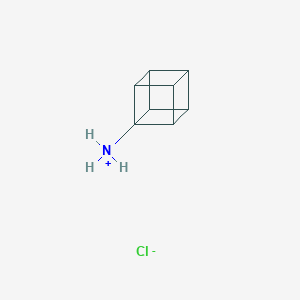
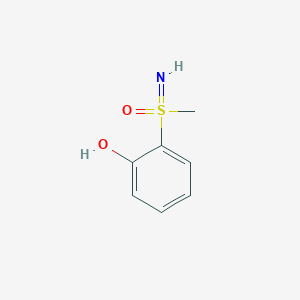
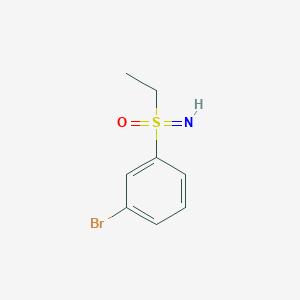
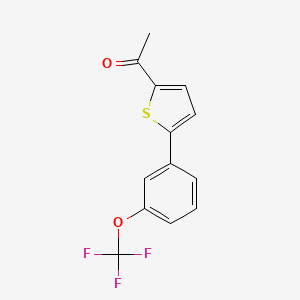
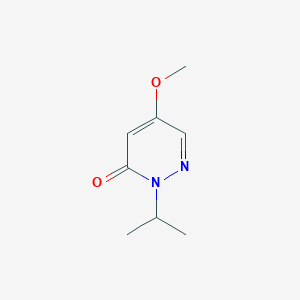
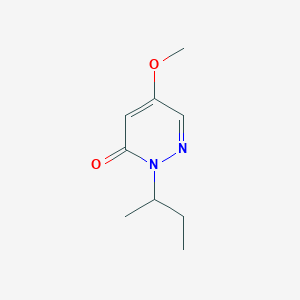
![1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one](/img/structure/B8049061.png)
![Tert-butyl 4-(1-methyl-2-oxo-1,2-dihydro-3h-imidazo[4,5-b]pyridin-3-yl)-1-piperidinecarboxylate](/img/structure/B8049088.png)
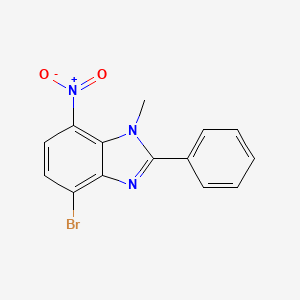
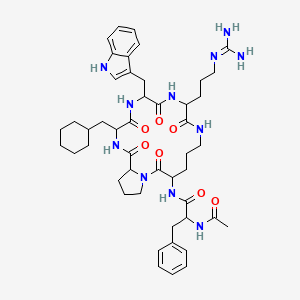
![2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8049113.png)
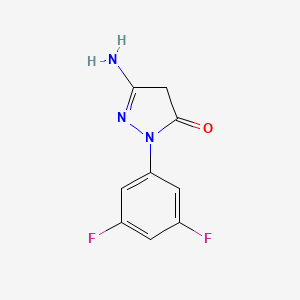
![3-[(5-methyl-1,2-oxazol-3-yl)amino]-N-propan-2-ylpropanamide](/img/structure/B8049128.png)
![4-[2-[(4-Anilinopyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B8049138.png)
